4-Allyl-1-methyl-piperidine
Overview
Description
4-Allyl-1-methyl-piperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing five carbon atoms and one nitrogen atom. The presence of an allyl group and a methyl group in the structure of this compound makes it a unique derivative of piperidine, which can exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1-methyl-piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and efficient catalysts can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-1-methyl-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The allyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
4-Allyl-1-methyl-piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems and as a precursor for biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Allyl-1-methyl-piperidine involves its interaction with molecular targets and pathways within biological systems. For instance, piperidine derivatives are known to bind to DNA via intercalation, affecting cellular processes . The specific pathways and targets may vary depending on the derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 4-Allyl-1-methyl-piperidine, widely used in organic synthesis and drug development.
N-Allylpiperidine: Similar in structure but lacks the methyl group, which can influence its reactivity and biological activity.
1-Methylpiperidine: Lacks the allyl group, affecting its chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both allyl and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-4-prop-2-enylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-3-4-9-5-7-10(2)8-6-9/h3,9H,1,4-8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNLJXNHDKOIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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